molecular formula C10H13NO3 B1336561 (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid CAS No. 720662-28-2

(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Cat. No.: B1336561
CAS No.: 720662-28-2
M. Wt: 195.21 g/mol
InChI Key: UAZGIQATDPCZHH-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Scientific Research Applications

(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for certain enzymes.

    Medicine: It is investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

For “3-(2-Methoxyphenyl)propanoic acid”, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 2-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 2-methoxybenzyl cyanide.

    Reduction: The nitrile group is then reduced to an amine group using hydrogenation or other reducing agents, resulting in 2-methoxybenzylamine.

    Chiral Resolution: The chiral center is introduced through a reaction with a chiral auxiliary or by using chiral catalysts to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced chiral resolution techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives such as ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

    3-(2-Methoxyphenyl)propanoic acid: Lacks the amino group, making it less reactive in certain biochemical pathways.

    2-Methoxybenzylamine: Lacks the propanoic acid moiety, affecting its solubility and reactivity.

    3-Amino-3-phenylpropanoic acid: Lacks the methoxy group, altering its hydrophobic interactions.

Uniqueness: (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid is unique due to the presence of both the amino and methoxy groups, which confer specific reactivity and interaction profiles. Its chiral nature also adds to its uniqueness, as it can interact with chiral environments in a stereospecific manner.

Properties

IUPAC Name

(3S)-3-amino-3-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZGIQATDPCZHH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426740
Record name (3S)-3-Amino-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720662-28-2
Record name (3S)-3-Amino-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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